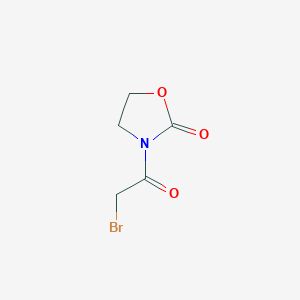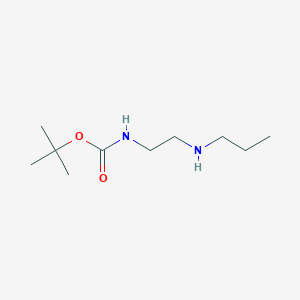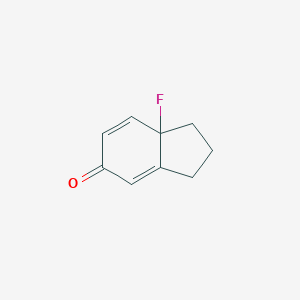
7a-Fluoroindan-5(7aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-Fluoroindan-5(7aH)-one is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a versatile building block that can be used to synthesize various bioactive molecules.
Wirkmechanismus
The mechanism of action of 7a-Fluoroindan-5(7aH)-one is not well understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7a-Fluoroindan-5(7aH)-one are largely dependent on the specific compound it is used to synthesize. However, studies have shown that the compound has potential therapeutic applications in various diseases such as epilepsy, cancer, viral infections, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7a-Fluoroindan-5(7aH)-one in lab experiments is its versatility as a building block for the synthesis of various bioactive molecules. Moreover, the compound is relatively easy to synthesize and is commercially available. However, one limitation of using 7a-Fluoroindan-5(7aH)-one is its potential toxicity and the need for appropriate safety measures when handling the compound.
Zukünftige Richtungen
There are several future directions for the use of 7a-Fluoroindan-5(7aH)-one in scientific research. One direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective synthesis of bioactive molecules. Additionally, further research is needed to understand the mechanism of action of 7a-Fluoroindan-5(7aH)-one and its potential role in various physiological processes.
Synthesemethoden
The synthesis of 7a-Fluoroindan-5(7aH)-one can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 7a-Fluoroindan-1-ol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
7a-Fluoroindan-5(7aH)-one has been extensively used in the synthesis of various bioactive molecules. For example, it has been used as a key intermediate in the synthesis of the anticonvulsant drug, zonisamide. It has also been used in the synthesis of the anticancer drug candidate, 3-(7a-fluoroindan-5-yloxy)-2-hydroxypropyl carbamate. Moreover, 7a-Fluoroindan-5(7aH)-one has been used in the synthesis of various other compounds with potential therapeutic applications such as antiviral, anti-inflammatory, and analgesic agents.
Eigenschaften
CAS-Nummer |
156332-26-2 |
|---|---|
Produktname |
7a-Fluoroindan-5(7aH)-one |
Molekularformel |
C9H9FO |
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
7a-fluoro-2,3-dihydro-1H-inden-5-one |
InChI |
InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
SNIASKAXHOENCG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
Kanonische SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
Synonyme |
5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



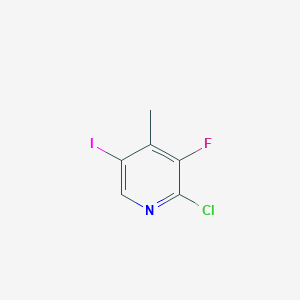
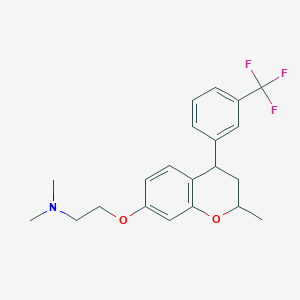
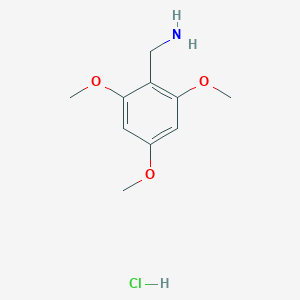
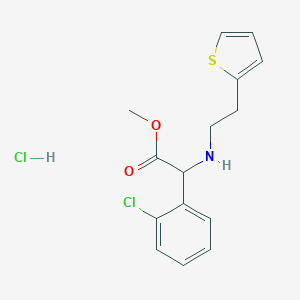
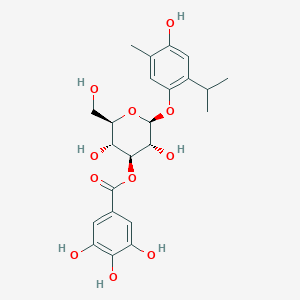
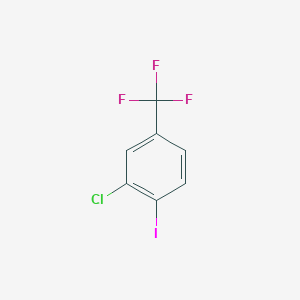
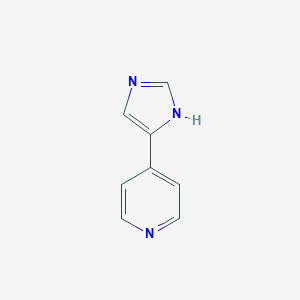
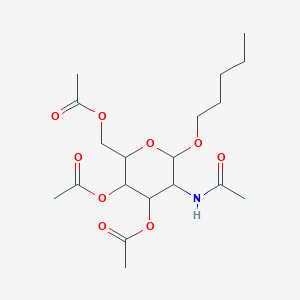
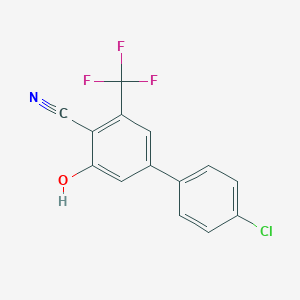
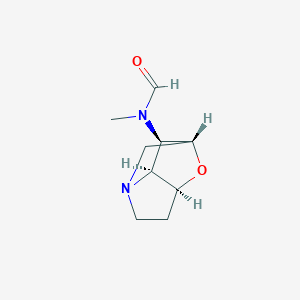
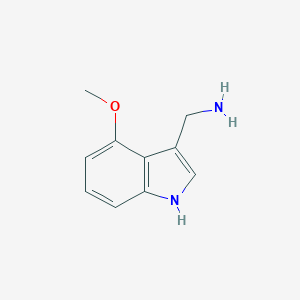
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
